N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains multiple functional groups, including a carboxamide, a benzoyl group, and a piperidine ring. These functional groups suggest that this compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl and carboxamide groups, and the addition of the fluorine atoms . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple fluorine atoms could result in interesting electronic properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the carbon-fluorine bonds could be targets for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and affect its polarity .Scientific Research Applications
Metabolic and Excretion Studies
Studies on the metabolism and excretion of similar fluorinated compounds have utilized techniques such as 19F-nuclear magnetic resonance (NMR) spectroscopy to support drug development processes. This method has been crucial in identifying metabolic pathways and excretion profiles of potential therapeutic agents, indicating its applicability to the compound (Monteagudo et al., 2007).
Antimicrobial Applications
The synthesis of derivatives of similar fluorinated compounds has shown promising antimicrobial activities. These activities span across various strains of Gram-positive and Gram-negative bacteria as well as fungal strains, highlighting the potential of fluorinated compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Cytotoxic Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound of interest, have been synthesized and shown potent cytotoxicity against various cancer cell lines. This suggests the potential application of similar compounds in cancer research and therapy (Deady et al., 2005).
Electrochemical Fluorination
Electrochemical fluorination techniques applied to piperazine derivatives, similar to the compound of interest, have demonstrated the potential for creating perfluorinated analogs. These findings could influence the design of fluorinated compounds with enhanced pharmacological properties (Abe et al., 2001).
Fluorine-18 Labeling
The development of fluorine-18-labeled compounds for imaging applications, particularly in positron emission tomography (PET), underscores the significance of fluorinated compounds in diagnostic imaging. This application is crucial for the non-invasive study of physiological processes at the molecular level (Lang et al., 1999).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of diflunisal carboxamides, bearing close structural resemblance to the compound of interest, illustrate the utility of fluorinated compounds in drug development. Detailed structural analyses contribute to understanding the interaction mechanisms and optimization of pharmacological profiles (Zhong et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-18-23(25-24(30-18)19-13-15-21(29-2)16-14-19)17-26(20-9-5-3-6-10-20)31(27,28)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLGRRYDTZPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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